molecular formula C14H20N2O3S B10841596 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide

Katalognummer B10841596
Molekulargewicht: 296.39 g/mol
InChI-Schlüssel: VPKYLHQTQYEJLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-butylamido-5-sulfonamidoindane is a small organic molecule known for its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 2-butylamido-5-sulfonamidoindane typically involves multiple steps, including the formation of the indane core and subsequent functionalization with butylamido and sulfonamido groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

2-butylamido-5-sulfonamidoindane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research has focused on its potential therapeutic applications, such as enzyme inhibition and modulation of biological pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-butylamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including pH regulation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2-butylamido-5-sulfonamidoindane can be compared with other similar compounds, such as:

  • 1-acetamido-5-sulfonamidoindane
  • 1-cyclohexylamido-5-sulfonamidoindane
  • 1-pentafluorophenylamido-5-sulfonamidoindane
  • 1-valproylamido-5-sulfonamidoindane

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 2-butylamido-5-sulfonamidoindane lies in its specific combination of butylamido and sulfonamido groups, which confer distinct chemical and biological characteristics .

Eigenschaften

Molekularformel

C14H20N2O3S

Molekulargewicht

296.39 g/mol

IUPAC-Name

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide

InChI

InChI=1S/C14H20N2O3S/c1-2-3-4-14(17)16-12-7-10-5-6-13(20(15,18)19)9-11(10)8-12/h5-6,9,12H,2-4,7-8H2,1H3,(H,16,17)(H2,15,18,19)

InChI-Schlüssel

VPKYLHQTQYEJLJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.